molecular formula C5H5BrClN3OS B1380920 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine CAS No. 1337962-39-6

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine

Cat. No. B1380920
CAS RN: 1337962-39-6
M. Wt: 270.54 g/mol
InChI Key: OKCBVYPRVWJFRT-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine is a chemical compound with the CAS Number: 1337962-39-6 . It has a molecular weight of 270.54 and is typically in the form of a powder . It has potential applications in various fields of research, including medicinal chemistry, agriculture, and materials science.


Synthesis Analysis

The synthesis of 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine involves the reaction of 5-bromo-6-chloro-2-(methylthio)pyrimidine-4-amine with m-chloroperbenzoic acid . The reaction is carried out in dichloromethane at room temperature for 1 hour . The resulting white precipitate is filtered, washed several times with dichloromethane, and dried .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine is represented by the InChI code: 1S/C5H5BrClN3OS/c1-12(11)5-9-3(7)2(6)4(8)10-5/h1H3, (H2,8,9,10) .


Physical And Chemical Properties Analysis

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine is a powder with a molecular weight of 270.54 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was explored using X-ray crystallography. This study provided insights into the molecular structure and crystal formation of similar compounds (Doulah et al., 2014).
  • A research on the amination of substituted halogenoaza-aromatics, including 5-bromo-4-chloro-2,6-diphenylpyrimidine, revealed the occurrence of the ANRORC mechanism in such reactions. This study contributes to understanding the chemical behavior of bromo-chloro-pyrimidine derivatives (Valk et al., 2010).

Applications in Medicinal Chemistry

  • A study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which has structural similarities with 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine, highlighted its role in hypertension treatment and its potential as an alpha-2-imidazoline receptor agonist. This suggests potential medicinal applications for structurally related compounds (Aayisha et al., 2019).

properties

IUPAC Name

5-bromo-6-chloro-2-methylsulfinylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3OS/c1-12(11)5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCBVYPRVWJFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC(=C(C(=N1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine

Synthesis routes and methods I

Procedure details

To a stirring solution of 5-bromo-6-chloro-2-(methylthio)pyrimidine-4-amine (intermediate 1) (52.2 mmol) in 450 ml of DCM, a solution of 12.9 g (57.4 mmol) of m-chloroperbenzoic acid (77%) (Sigma-Aldrich) in 100 ml of DCM was slowly added. The reaction mixture was stirred at room temperature for 1 hour. The formed white precipitate was filtered, washed several times with DCM and dried. 13.96 g of 5-bromo-6-chloro-2-(methylsulfinyl)pyrimidine-4-amine were obtained (98.9%).
Quantity
52.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

11.2 g (62.6 mmol) de N-bromosuccinimide were slowly added to a cooled suspension of 10 g (52.2 mmol) 6-chloro-2-(methylsulfinyl)pyrimidine-4-amine in 130 ml of DMF. After 50 minutes stirring at room temperature the precipitate was filtered washed with cool DMF, several times with cool water and dried in vacuum. There was obtained 11.4 g (81%) of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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